cortistatin C
CAS No.: 882976-97-8
Cat. No.: VC1863805
Molecular Formula: C30H34N2O4
Molecular Weight: 486.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 882976-97-8 |
|---|---|
| Molecular Formula | C30H34N2O4 |
| Molecular Weight | 486.6 g/mol |
| IUPAC Name | (1S,2R,5S,6S,12R,13R,14S,16R)-14-(dimethylamino)-12,13-dihydroxy-5-isoquinolin-7-yl-6-methyl-19-oxapentacyclo[14.2.1.01,9.02,6.011,16]nonadeca-8,10-dien-4-one |
| Standard InChI | InChI=1S/C30H34N2O4/c1-28-8-6-20-13-21-26(34)27(35)22(32(2)3)15-29(21)9-10-30(20,36-29)24(28)14-23(33)25(28)18-5-4-17-7-11-31-16-19(17)12-18/h4-7,11-13,16,22,24-27,34-35H,8-10,14-15H2,1-3H3/t22-,24+,25-,26+,27+,28-,29+,30+/m0/s1 |
| Standard InChI Key | WMKCSKJMIPEVOG-HIGLSOHYSA-N |
| Isomeric SMILES | C[C@]12CC=C3C=C4[C@H]([C@@H]([C@H](C[C@]45CC[C@@]3([C@@H]1CC(=O)[C@@H]2C6=CC7=C(C=C6)C=CN=C7)O5)N(C)C)O)O |
| SMILES | CC12CC=C3C=C4C(C(C(CC45CCC3(C1CC(=O)C2C6=CC7=C(C=C6)C=CN=C7)O5)N(C)C)O)O |
| Canonical SMILES | CC12CC=C3C=C4C(C(C(CC45CCC3(C1CC(=O)C2C6=CC7=C(C=C6)C=CN=C7)O5)N(C)C)O)O |
Introduction
Discovery and Isolation of Cortistatin C
Cortistatin C was first isolated alongside cortistatins A, B, and D from the Indonesian marine sponge Corticium simplex. The discovery was made through bioassay-guided separation of the sponge's extract, which led to the identification of these unusual rearranged steroidal structures . The isolation and characterization of cortistatin C represented a significant advancement in natural product chemistry, expanding our understanding of marine-derived bioactive compounds.
The structural elucidation of cortistatin C was accomplished through comprehensive analysis of high-resolution mass spectrometry data (HRESI-TOF MS) in combination with detailed interpretation of one-dimensional and two-dimensional nuclear magnetic resonance (NMR) spectroscopy data . The relative configuration of stereogenic centers was determined based on observed correlations in Nuclear Overhauser Effect Spectroscopy (NOESY) spectra and the measurement of coupling constants between protons of stereogenic carbons .
Chemical Structure and Properties of Cortistatin C
Cortistatin C (designated as compound 5 in the literature) features the distinctive rearranged steroidal cortistatin core that characterizes this family of natural products . The molecular architecture of cortistatin C differs from traditional steroids through several structural modifications, contributing to its unique biological profile.
The structural determination of cortistatin C involved extensive spectroscopic analysis, particularly NMR and mass spectrometry techniques. While the cortistatin family shares a common structural framework, each member possesses distinct functional groups and stereochemical arrangements that influence their biological activities and physicochemical properties .
Structural Features of Cortistatin C
Cortistatin C belongs to the stigmastane-type steroidal alkaloids, characterized by a complex ring system with multiple stereogenic centers. The relative configuration of these stereogenic centers plays a crucial role in determining the three-dimensional shape of the molecule and, consequently, its biological interactions .
Comparative Analysis with Other Cortistatin Derivatives
Cortistatin C is part of a larger family of cortistatin derivatives, each with unique structural features and biological activities. Understanding the relationships between these compounds can provide valuable insights into structure-activity relationships and guide the development of synthetic analogues with enhanced properties.
Structural Comparison of Cortistatin Derivatives
The cortistatin family includes members designated as cortistatins A through L, each characterized by specific structural modifications to the core framework. Cortistatins A-D (compounds 3-6) were the first to be isolated and characterized, followed by cortistatins E-H (compounds 7-10) and later cortistatins J-L (compounds 11-13) .
| Cortistatin Derivative | Type | Notable Structural Features | Year Reported |
|---|---|---|---|
| Cortistatin A (3) | Stigmastane-type | Rearranged steroidal core, confirmed by crystallographic data | First reported |
| Cortistatin B (4) | Stigmastane-type | Structural variation of the cortistatin core | First reported |
| Cortistatin C (5) | Stigmastane-type | Unique arrangement of functional groups | First reported |
| Cortistatin D (6) | Stigmastane-type | Distinct stereochemistry | First reported |
| Cortistatins E-H (7-10) | Stigmastane-type | Isolated from the same Indonesian marine sponge | 2nd isolation |
| Cortistatins J-L (11-13) | Androstane-type | Different steroidal core type | 2007 |
Future Research Directions
The study of cortistatin C and related compounds represents an active area of research with significant potential for future developments. Several promising directions for future investigation include:
Structure-Based Design of Cortistatin Analogues
Recent studies have demonstrated the feasibility of structure-based design approaches for developing cortistatin analogues with enhanced stability and improved immunoregulatory properties. Research has shown that introducing non-native amino acids at specific positions can improve the stability of cortistatin while maintaining or enhancing its biological activities . Similar approaches could be applied to cortistatin C to develop derivatives with optimized properties.
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